![molecular formula C12H14O4S B3372656 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid CAS No. 926215-51-2](/img/structure/B3372656.png)
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid
Overview
Description
“3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid” is a chemical compound with the CAS Number: 926215-51-2 . It has a molecular weight of 254.31 and its IUPAC name is 3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O4S/c13-12(14)6-7-17(15,16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.31 . Its exact mass and monoisotopic mass are 254.061279 Da . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 212 and a covalently-bonded unit count of 1 .Scientific Research Applications
Chemical Synthesis
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid
is a chemical compound that can be synthesized from corresponding 4-nitro-3-phenylbutanoic acid . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .
Organic Solar Cells
This compound can be used in the design of non-fullerene chromophores for organic solar cells . The quantum chemical study (DFT/TD-DFT) was used to characterize the effect of end group redistribution through frontier molecular orbital (FMO), optical absorption, reorganization energy, open circuit voltage (Voc), photovoltaic properties and intermolecular charge transfer for the designed compounds .
Energy Devices
The designed compounds with unique end group acceptors have the potential to be used as novel fabrication materials for energy devices .
Indazole Heterocycles
A copper (I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed . This synthetic route provides the desired indazoles in moderate to good yields .
Plant Hormone Receptor Proteins
Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/ (PYR/PYL) receptor proteins in wheat . The binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
Chemical Properties
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid
has a molecular weight of 254.31 and is stored at room temperature .
Mechanism of Action
While the specific mechanism of action for “3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid” is not available, a related compound, identified as 15z, has been found to bind directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Various precautionary statements have also been provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid” are not available, related compounds have shown potential in the treatment of inflammatory bowel disease . These compounds have been found to inhibit the NLRP3 inflammasome, suggesting potential therapeutic applications in conditions associated with NLRP3 inflammasome activation .
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(14)6-7-17(15,16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNDMWAGZHPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216214 | |
Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid | |
CAS RN |
926215-51-2 | |
Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926215-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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